

Carbomer 934 as a Suspending Agent in Pharmaceutical Preparations: Application Notes and Protocols

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Compound of Interest

Compound Name: Carbomer 934

Cat. No.: B047073

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Introduction

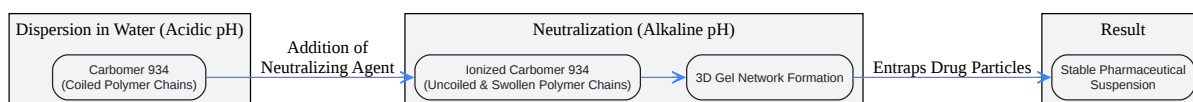
Carbomer 934 is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[1][2] It is a well-established excipient in the pharmaceutical industry, widely recognized for its efficacy as a thickening, gelling, and suspending agent.[3][4] In its dry form, **Carbomer 934** is a white, fluffy, acidic, and hygroscopic powder. When dispersed in water and neutralized with a suitable base, it forms a highly viscous gel, capable of suspending insoluble drug particles and preventing their sedimentation.[5] This property makes it an invaluable tool in the formulation of stable and elegant oral and topical pharmaceutical suspensions.

This document provides detailed application notes and experimental protocols for the utilization of **Carbomer 934** as a suspending agent in pharmaceutical preparations.

Mechanism of Action as a Suspending Agent

The suspending action of **Carbomer 934** is primarily attributed to the formation of a three-dimensional network structure upon neutralization in an aqueous medium. In its acidic form, the polymer chains are coiled. Upon neutralization with an alkali (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize, leading to electrostatic repulsion between

the charged polymer chains. This repulsion causes the polymer to uncoil and swell, entrapping water molecules and significantly increasing the viscosity of the medium. The resulting gel matrix provides a high yield value, meaning a certain amount of force (shear stress) is required to initiate flow. This high viscosity at low shear rates effectively suspends the drug particles, preventing them from settling.



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Figure 1: Mechanism of **Carbomer 934** as a suspending agent.

Quantitative Data

The following tables summarize the typical relationship between **Carbomer 934P** concentration, pH, and the resulting viscosity of a pharmaceutical suspension, based on data for an ibuprofen suspension.^{[6][7]}

Table 1: Effect of **Carbomer 934P** Concentration on Viscosity

Carbomer 934P Concentration (% w/w)	Approximate Viscosity (mPa·s) at pH ~5.3
0.40	25,000
0.44	30,000
0.48	35,000

Table 2: Effect of pH on the Viscosity of a 0.44% w/w **Carbomer 934P** Suspension

pH	Approximate Viscosity (mPa·s)
4.8	22,000
5.0	26,000
5.3	30,000
5.6	27,000

Experimental Protocols

Preparation of a Pharmaceutical Suspension using Carbomer 934

This protocol provides a general method for preparing a pharmaceutical suspension using **Carbomer 934**.

Materials:

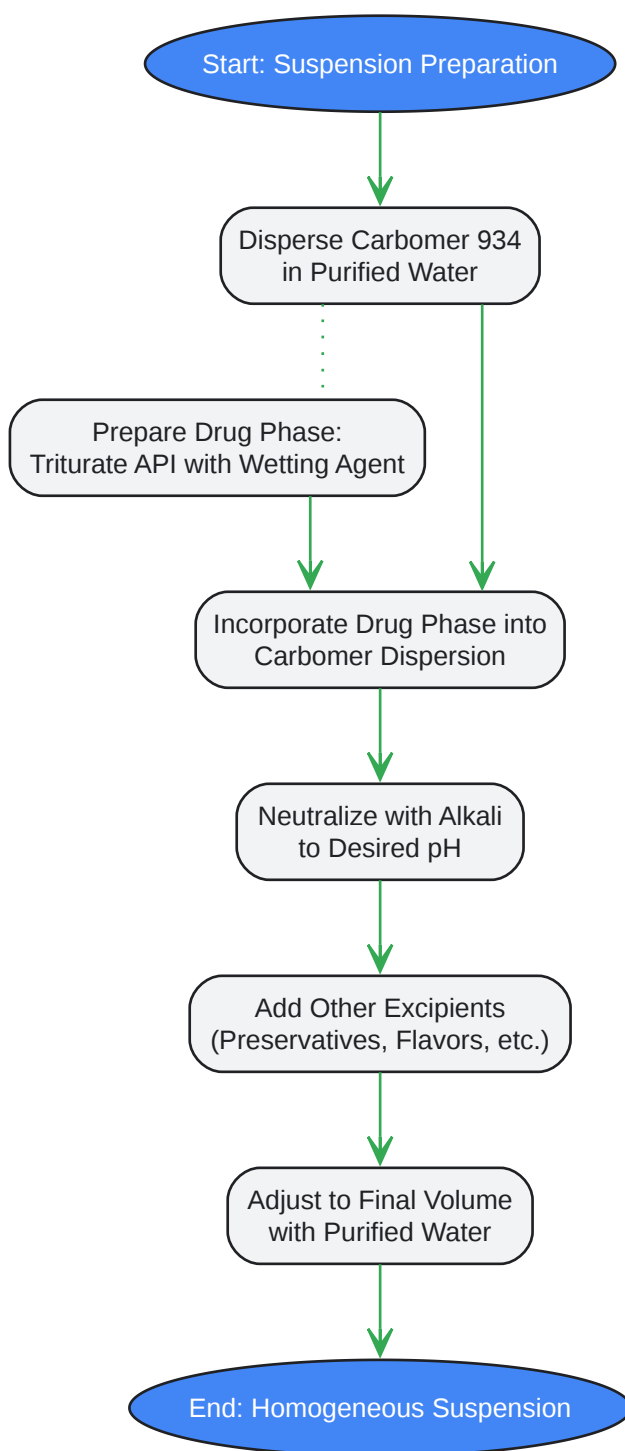
- Active Pharmaceutical Ingredient (API)
- **Carbomer 934**
- Purified Water
- Neutralizing agent (e.g., 10% w/v Sodium Hydroxide solution or Triethanolamine)
- Wetting agent (e.g., Glycerin, Propylene Glycol)
- Preservatives (e.g., Methylparaben, Propylparaben)
- Sweeteners, flavors, and colors (as required)
- Beakers, overhead stirrer, pH meter, graduated cylinders

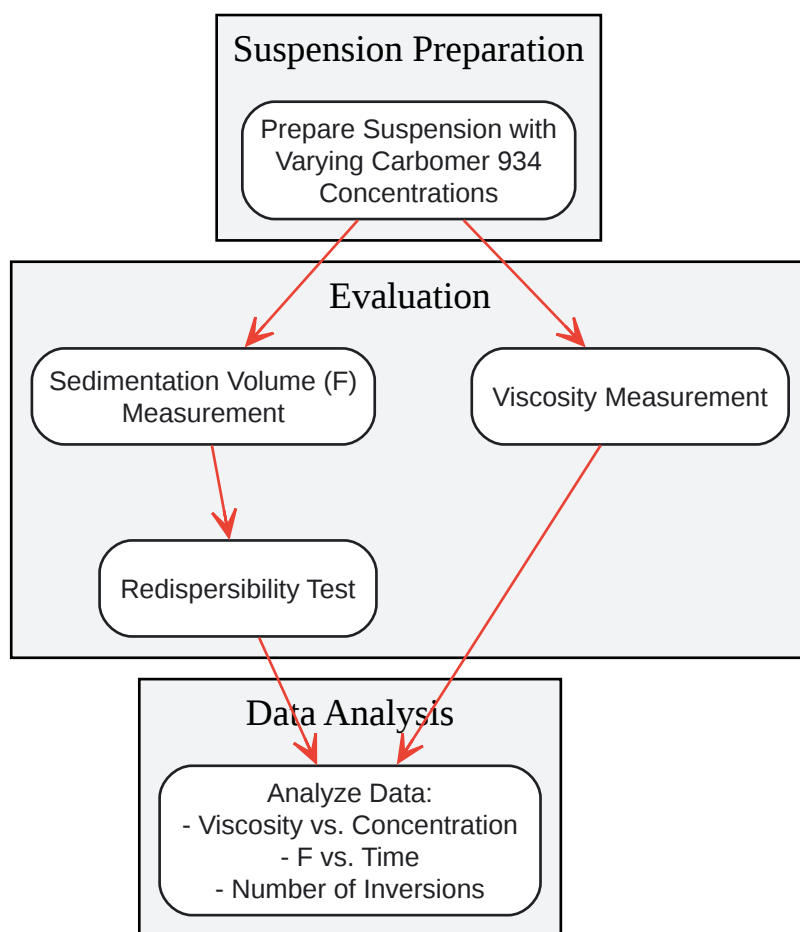
Protocol:

- Dispersion of **Carbomer 934**:

1. In a primary beaker, add the required amount of purified water.
 2. While stirring the water at a moderate speed with an overhead stirrer, slowly and carefully sift the **Carbomer 934** powder onto the surface of the water to avoid clumping.
 3. Continue stirring until the **Carbomer 934** is fully dispersed and hydrated. This may take 30-60 minutes. The dispersion will appear translucent and slightly viscous.
- Preparation of the Drug Phase:
 1. In a separate beaker, triturate the API powder with a suitable wetting agent to form a smooth paste. This step is crucial for preventing particle agglomeration when the API is added to the aqueous vehicle.
 - Incorporation of the Drug Phase:
 1. Slowly add the drug paste to the **Carbomer 934** dispersion with continuous stirring.
 2. Mix until a uniform dispersion of the API is achieved.
 - Neutralization:
 1. While continuously monitoring the pH with a calibrated pH meter, slowly add the neutralizing agent dropwise to the suspension.
 2. Continue adding the neutralizing agent until the desired pH is reached (typically between 5.0 and 7.0 for optimal viscosity). A significant increase in viscosity will be observed as the pH approaches the target range.
 - Addition of Other Excipients:
 1. Dissolve preservatives, sweeteners, and other soluble excipients in a small amount of purified water and add to the suspension.
 2. Add any flavors and colors as required.
 - Final Volume Adjustment:

1. Transfer the suspension to a graduated cylinder and add purified water to reach the final desired volume.
2. Mix thoroughly to ensure homogeneity.





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